molecular formula C27H27ClN2O4 B14927119 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B14927119
M. Wt: 479.0 g/mol
InChI Key: JAQFONIZTMGKAM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves the condensation of appropriate chalcones with hydrazine derivatives. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-6-21-26(17-7-13-22(31-2)24(15-17)33-4)29-30(20-11-9-19(28)10-12-20)27(21)18-8-14-23(32-3)25(16-18)34-5/h7-16H,6H2,1-5H3

InChI Key

JAQFONIZTMGKAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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